N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC10975346
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O2S |
|---|---|
| Molecular Weight | 261.30 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H11N3O2S/c1-7-11(18-15-14-7)12(17)13-10-5-3-4-9(6-10)8(2)16/h3-6H,1-2H3,(H,13,17) |
| Standard InChI Key | UXDXSQOCOHHYJX-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |
| Canonical SMILES | CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(3-Acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole ring substituted at the 4-position with a methyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further linked to a 3-acetylphenyl group, introducing a ketone functionality that enhances polarity and potential hydrogen-bonding interactions.
| Property | Value (Estimated) |
|---|---|
| Molecular Formula | C₁₃H₁₂N₃O₂S |
| Molecular Weight | 274.32 g/mol |
| logP (Partition Coeff.) | 1.8–2.2 |
| Hydrogen Bond Donors | 1 (NH of carboxamide) |
| Hydrogen Bond Acceptors | 4 (2×O, 2×N) |
| Polar Surface Area | ~85 Ų |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of N-(3-acetylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been reported, its preparation can be inferred from methods used for analogous thiadiazole carboxamides . A plausible route involves:
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Thiadiazole Core Formation: Cyclization of a thiosemicarbazide precursor with a carboxylic acid derivative, as seen in solid-phase syntheses of 1,3,4-thiadiazoles . For 1,2,3-thiadiazoles, diazotization of aminothiadiazoles or Hurd-Mory reactions may be employed.
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Carboxamide Coupling: Reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-aminoacetophenone in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Critical Reaction Parameters:
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Temperature: 0–25°C to prevent decomposition of the acid chloride.
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Yield Optimization: Use of coupling agents like HATU or EDCl could enhance efficiency.
Comparative Analysis with Patent Methods
Chinese Patent CN103936691A describes a solid-phase synthesis for 2-amino-5-substituted-1,3,4-thiadiazoles using phosphorus pentachloride (PCl₅) as a dehydrating agent. Though focused on 1,3,4-thiadiazoles, this method highlights the utility of PCl₅ in facilitating cyclization, a step potentially adaptable to 1,2,3-thiadiazole systems. Similarly, Patent CN102816133B outlines routes to 5-chloro-1,2,3-thiadiazole-4-acrylic derivatives, emphasizing the role of halogenation in modulating electronic properties.
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is influenced by its acetyl and carboxamide groups:
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Aqueous Solubility: Limited due to the hydrophobic thiadiazole core; estimated logSw ≈ -3.0 .
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Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include:
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3270 cm⁻¹ (N-H stretch, carboxamide).
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1680 cm⁻¹ (C=O stretch, acetyl).
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1540 cm⁻¹ (C=N stretch, thiadiazole).
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NMR (¹H):
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δ 2.6 ppm (s, 3H, methyl on thiadiazole).
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δ 2.4 ppm (s, 3H, acetyl CH₃).
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δ 7.4–8.1 ppm (m, 4H, aromatic protons).
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